molecular formula C11H12O3 B13533889 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13533889
M. Wt: 192.21 g/mol
InChI Key: QKITVRXBSZFIRI-UHFFFAOYSA-N
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Description

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in pharmaceutical development known for its potential in modulating biological targets. The core 1,4-benzodioxine structure has been identified as a tractable lead in drug discovery projects, such as in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for anticancer research . The molecular structure incorporates a methoxy group and a vinyl functional handle at the 5- and 7- positions, respectively. The vinyl substituent offers a versatile site for further chemical modification via cross-coupling reactions or other transformations, enabling researchers to rapidly expand compound libraries for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for creating diverse analogs aimed at optimizing potency and selectivity against therapeutic targets. Applications: This compound is primarily used as a synthetic intermediate in organic synthesis and medicinal chemistry research. Its potential applications include serving as a precursor in the development of novel small molecule inhibitors for enzyme targets, building blocks for polymer chemistry, and as a scaffold in the synthesis of more complex heterocyclic systems for biological screening. Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. If on skin: Wash with plenty of soap and water .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H12O3/c1-3-8-6-9(12-2)11-10(7-8)13-4-5-14-11/h3,6-7H,1,4-5H2,2H3

InChI Key

QKITVRXBSZFIRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=C

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Vinyl and Aromatic Substituents

Suzuki coupling serves as a cornerstone for attaching the vinyl group and other aromatic substituents. The typical procedure involves:

  • Starting with a brominated or iodinated aromatic precursor.
  • Coupling with vinylboronic acids or esters under Pd(PPh₃)₄ catalysis.
  • Use of aqueous sodium carbonate as the base.

Data Example:

Reaction Yield Conditions Reference
Brominated aromatic + vinylboronic acid 61% Pd(PPh₃)₄, Na₂CO₃, reflux

This step enables precise vinyl installation at the desired position, critical for biological activity.

Formation of the Dihydrobenzo[b]dioxine Ring

The cyclization to form the dihydrobenzo[b]dioxine core typically involves:

  • Dithiolation of aromatic precursors to introduce sulfur functionalities.
  • Halogenation and subsequent fluorodesulfuration to generate key intermediates.
  • Reductive cyclization using metal reagents like iron or sodium borohydride.

Research Findings:

  • Dithianylium triflate intermediates are prepared via treatment of dithiolated compounds with triflic acid, with yields around 58%.
  • Reductive cyclization yields range from 19% to 65%, depending on conditions and substituents.

Methoxy Group Introduction

The methoxy group at the 5-position is introduced via nucleophilic aromatic substitution or O-alkylation:

  • Using methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, direct methylation of phenolic hydroxyl groups with methylating agents like methyl triflate.

Example:

Method Yield Conditions Reference
O-methylation with methyl iodide 74–91% K₂CO₃, acetone

Vinyl Group Installation at the 7-Position

The vinyl group is introduced via:

  • Wittig or Horner–Wadsworth–Emmons reactions on aldehyde intermediates.
  • Direct coupling via Heck or Suzuki reactions on suitable precursors.

Research Data:

  • Wittig reactions yield vinyl groups with high selectivity and yields around 65–84%.

Advanced Modifications and Optimization

Recent research emphasizes bioisosteric replacements to improve stability:

  • Substituting the methoxy linkage with difluoromethyleneoxy (−CF₂O−) groups to enhance metabolic stability.
  • Using fluorodesulfuration techniques and reductive amination to incorporate amino sugar moieties, further optimizing pharmacokinetic profiles.

Synthetic Challenges:

  • The synthesis of Ar–CF₂O–Ar compounds is complex, often requiring multi-step procedures with low overall yields (~15–30%).

Summary of Synthetic Route

Step Reaction Type Key Reagents Yield Reference
Aromatic bromination Electrophilic substitution Br₂, Fe
Suzuki coupling Cross-coupling Pd(PPh₃)₄, vinylboronic acid 61%
Dithiolation and triflation Nucleophilic substitution 1,3-propanedithiol, triflic acid 58%
Reductive cyclization Metal reduction Fe, acetic acid 19–65%
O-methylation Alkylation Methyl iodide 74–91%
Vinyl installation Wittig reaction Phosphonium salts 65–84%

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydrobenzo[b][1,4]dioxine scaffold significantly alter molecular weight, polarity, and solubility. A comparison with brominated and halogenated derivatives is shown in Table 1.

Table 1: Substituent Impact on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine 5-OMe, 7-vinyl ~238* Potential synthetic intermediate
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine 6-Br 215.04 Higher molecular weight; halogenated intermediate
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid 5-Br, 7-B(OH)₂ 242.86 Boronic acid functionality for Suzuki coupling
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine 5-I N/A Iodinated analog for cross-coupling

*Calculated based on NMR data from analogs .

Methoxy groups generally increase solubility in polar solvents compared to halogens .

Biological Activity

5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound belonging to the class of benzodioxines. Its unique structure, characterized by a methoxy group at the 5th position and a vinyl group at the 7th position, makes it an interesting subject for various biological studies. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
IUPAC Name7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine
InChI KeyQKITVRXBSZFIRI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have revealed that it possesses cytotoxic effects against various cancer cell lines. Notably, it has demonstrated activity against murine leukemia cell lines and human colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The methoxy and vinyl groups contribute to its reactivity and ability to modulate enzyme activities and cellular receptors. Current research is focused on elucidating these pathways to better understand its therapeutic potential .

Case Studies

  • Antitumor Activity Against P388 Murine Leukemia
    • Objective : To evaluate the cytotoxic effects of this compound on P388 murine leukemia cells.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
    • : This suggests potential for development as a chemotherapeutic agent .
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties against various bacterial strains.
    • Findings : The compound showed notable inhibition zones in agar diffusion tests against both Staphylococcus aureus and Escherichia coli.
    • : These results support further exploration into its use as an antimicrobial treatment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Step 1 : Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify feasible synthetic routes and intermediates .
  • Step 2 : Apply factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This reduces trial-and-error iterations .
  • Step 3 : Validate optimized conditions with small-scale reactions, monitoring yield and purity via HPLC or GC-MS.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy, vinyl, and dioxane ring substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable (e.g., via halogenated analogs) .

Advanced Research Questions

Q. How can computational modeling approaches be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., cycloadditions, oxidation) .
  • Step 2 : Validate computational predictions with microreactor experiments under controlled conditions (e.g., flow chemistry setups) .
  • Step 3 : Use machine learning (ML) algorithms to correlate experimental outcomes (e.g., regioselectivity) with electronic descriptors (e.g., Fukui indices) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzodioxine derivatives, particularly regarding receptor binding affinities?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., assay type, cell line variability) .
  • Step 2 : Design orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to cross-validate results .
  • Step 3 : Apply multivariate statistical models (e.g., PCA) to isolate confounding factors (e.g., solvent effects, impurity profiles) .

Q. How can reactor design principles improve the scalability of this compound synthesis while maintaining stereochemical control?

  • Methodological Answer :

  • Step 1 : Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., polymerization of vinyl groups) .
  • Step 2 : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate concentrations .
  • Step 3 : Apply scale-down models (e.g., microfluidic platforms) to predict large-scale behavior without excessive resource expenditure .

Data Contradiction and Validation

Q. What experimental frameworks are suitable for addressing conflicting data on the environmental stability of this compound?

  • Methodological Answer :

  • Step 1 : Conduct accelerated degradation studies under controlled conditions (e.g., UV exposure, hydrolytic stress) with LC-MS/MS quantification .
  • Step 2 : Compare degradation pathways using isotopic labeling (e.g., 18O^{18}\text{O}-tracking for dioxane ring cleavage mechanisms) .
  • Step 3 : Validate findings with environmental simulation models (e.g., QSAR for photodegradation half-life predictions) .

Notes on Evidence Utilization

  • Computational methods from ICReDD ( ) and AI-driven optimization ( ) underpin modern synthesis strategies.
  • Factorial design ( ) and reactor engineering ( ) address scalability and reproducibility challenges.
  • Structural characterization relies on NIST-standardized techniques ( ) and crystallographic validation ( ).
  • Toxicological frameworks ( ) inform stability studies despite structural differences to chlorinated dioxins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.